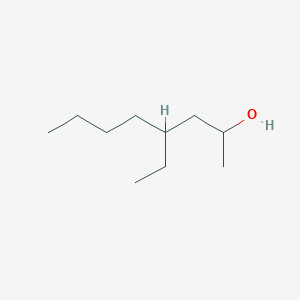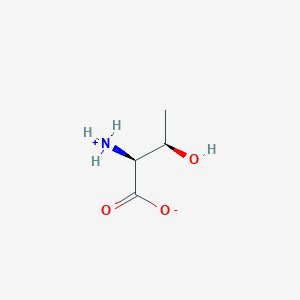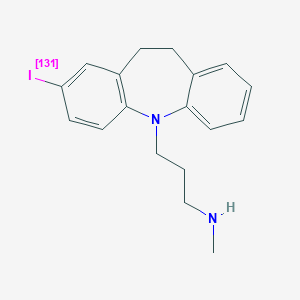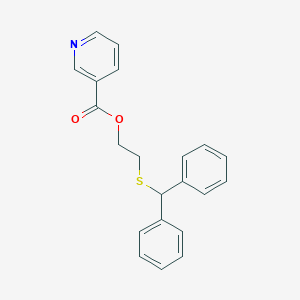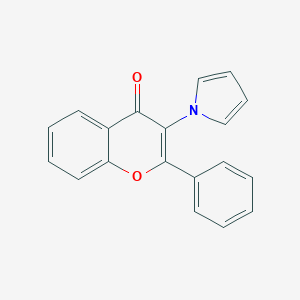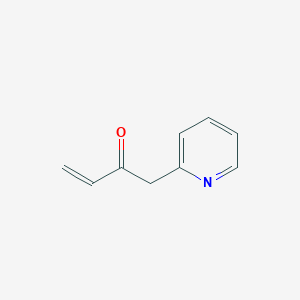
1-Pyridin-2-ylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyridin-2-ylbut-3-en-2-one, also known as 2-Pyridyl-1-butanone, is a chemical compound that belongs to the family of pyridine derivatives. It is a yellowish powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Pyridin-2-ylbut-3-en-2-one is not well understood. However, some studies have suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the function of certain cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Pyridin-2-ylbut-3-en-2-one in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Pyridin-2-ylbut-3-en-2-one. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, further studies could be conducted to optimize its synthesis and to improve its solubility and bioavailability.
Métodos De Síntesis
There are several methods for synthesizing 1-Pyridin-2-ylbut-3-en-2-one. One of the most common methods is the reaction between 2-bromo-1-butene and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. This method yields a high purity of the product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
1-Pyridin-2-ylbut-3-en-2-one has been extensively studied in various scientific fields. It has been used as a starting material for the synthesis of other compounds with potential biological activities. For example, this compound has been used to synthesize pyridine derivatives with anti-inflammatory and anti-cancer activities.
Propiedades
| 103441-64-1 | |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
1-pyridin-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H9NO/c1-2-9(11)7-8-5-3-4-6-10-8/h2-6H,1,7H2 |
Clave InChI |
RNPQRZOVDQMTQW-UHFFFAOYSA-N |
SMILES |
C=CC(=O)CC1=CC=CC=N1 |
SMILES canónico |
C=CC(=O)CC1=CC=CC=N1 |
Sinónimos |
3-Buten-2-one,1-(2-pyridyl)-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)
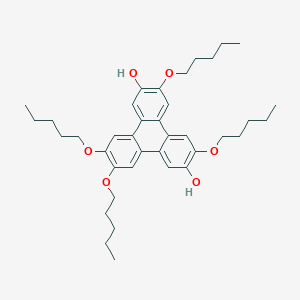


![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)


